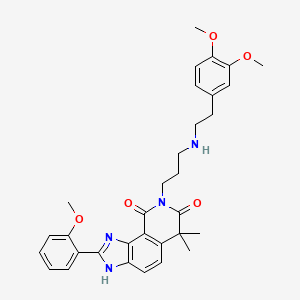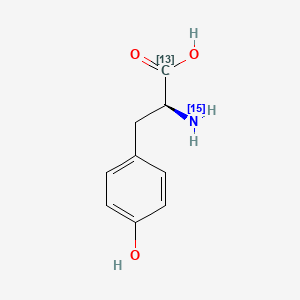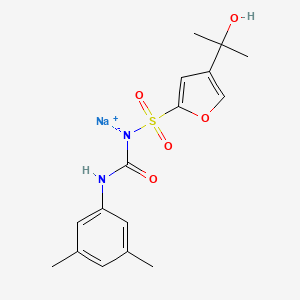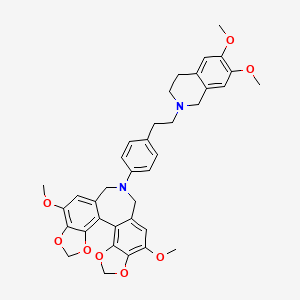
RSV L-protein-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RSV L-protein-IN-2 is a small molecule inhibitor targeting the large polymerase protein (L) of the respiratory syncytial virus (RSV). The large polymerase protein is essential for transcribing viral mRNAs and replicating the viral genome, making it a critical target for antiviral intervention . RSV is a leading cause of respiratory illness in infants, elderly, and immunocompromised individuals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RSV L-protein-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and are not publicly disclosed in scientific literature .
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
RSV L-protein-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
RSV L-protein-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the RSV large polymerase protein.
Biology: Helps in understanding the replication and transcription mechanisms of RSV.
Medicine: Potential therapeutic agent for treating RSV infections.
Industry: Used in the development of antiviral drugs targeting RSV
Wirkmechanismus
RSV L-protein-IN-2 exerts its effects by inhibiting the activity of the RSV large polymerase protein. This inhibition prevents the transcription of viral mRNAs and replication of the viral genome, thereby halting the viral life cycle. The compound targets specific molecular pathways involved in RNA synthesis and capping .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AZ-27: Another RSV L protein inhibitor with strong antiviral activity against both RSV A and B subtypes.
Uniqueness
RSV L-protein-IN-2 is unique in its specific targeting of the RSV large polymerase protein, making it a highly effective inhibitor of RSV replication and transcription. Its mechanism of action and molecular targets distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C32H36N4O5 |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-2-(2-methoxyphenyl)-6,6-dimethyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C32H36N4O5/c1-32(2)22-12-13-23-28(35-29(34-23)21-9-6-7-10-24(21)39-3)27(22)30(37)36(31(32)38)18-8-16-33-17-15-20-11-14-25(40-4)26(19-20)41-5/h6-7,9-14,19,33H,8,15-18H2,1-5H3,(H,34,35) |
InChI-Schlüssel |
WYNIUDAMZHHSLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4OC)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)




